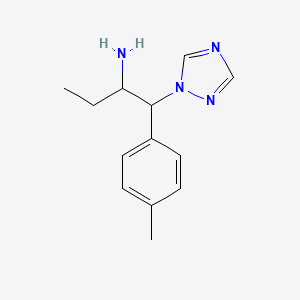

1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-3-12(14)13(17-9-15-8-16-17)11-6-4-10(2)5-7-11/h4-9,12-13H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFGKUSWXVKIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC=C(C=C1)C)N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound's chemical formula is , with a molecular weight of 230.31 g/mol. Its structure includes a triazole ring, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C 13H 18N 4 |

| Molecular Weight | 230.31 g/mol |

| IUPAC Name | 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine |

| Appearance | Oil |

| Storage Temperature | 4 °C |

Biological Activity

The biological activity of 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine has been investigated in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies on similar triazole derivatives have shown promising results against various cancer cell lines. A comparative analysis highlighted that certain triazole derivatives can induce apoptosis in cancer cells by activating apoptotic pathways such as p53 and caspase-related mechanisms .

Case Study Example:

A study involving triazole derivatives reported IC50 values for cytotoxicity against MCF-7 breast cancer cells ranging from 0.12 to 15.63 µM. The compounds were found to enhance the expression of pro-apoptotic proteins significantly .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth. Similar triazoles have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 2 |

| Triazole Derivative B | Escherichia coli | 8 |

The mechanism through which 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine exerts its biological effects may involve the inhibition of key enzymes or pathways relevant to disease processes. Triazoles are known to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of essential biomolecules.

Toxicological Profile

While the compound shows promise in various applications, it is essential to consider its safety profile. Preliminary data suggest that it may exhibit acute toxicity if ingested and can cause skin irritation . Further toxicological studies are necessary to fully understand its safety implications in therapeutic contexts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine exhibits significant antimicrobial properties. Triazole derivatives are known for their ability to inhibit the growth of various fungi and bacteria. Studies have shown that this compound can be effective against resistant strains of pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Triazoles are often incorporated into drug design due to their ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific pathways .

Agricultural Science

Fungicides

The triazole moiety is well-known in agricultural applications as a fungicide. The compound's structural features enable it to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property positions it as a potential candidate for developing novel fungicides that can combat crop diseases effectively .

Materials Science

Polymer Chemistry

In materials science, 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine can serve as a building block for synthesizing polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation and enhance overall durability .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole derivatives, including this compound, demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Agricultural Application

Field trials involving the application of triazole-based fungicides showed a marked improvement in crop yield and health. The compound was tested against common fungal pathogens affecting wheat crops, resulting in a significant reduction in disease incidence and enhanced growth parameters.

Comparison with Similar Compounds

Key Structural and Functional Insights

- Bioactivity: Triazole-containing compounds like Triadimefon and Bitertanol demonstrate fungicidal activity due to triazole’s ability to inhibit ergosterol biosynthesis . The primary compound’s amine group may enhance solubility or target specificity compared to ketone/alcohol analogs.

- Synthetic Utility : The amine backbone allows for further functionalization, such as coupling with benzothiazole (as in ’s N-{4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl}-1,3-benzothiazol-2-amine), suggesting versatility in drug design .

Preparation Methods

Method Overview (Based on Patent CN105906575A)

- Reagents: Formic acid esters (e.g., methyl formate), hydrazine hydrate (85% concentration), and ammonium salts (ammonium chloride preferred).

-

- In a sealed autoclave with mechanical stirring, methyl formate, hydrazine hydrate, and ammonium chloride are sequentially added.

- The mixture is pressurized and slowly heated to approximately 120–130 °C.

- The reaction proceeds for 1–2 hours, during which methyl alcohol byproduct is evaporated using waste heat.

- The resulting white emulsion ("milky" matter) is cooled and transferred to a second reactor.

- Ethanol is added, and the mixture is refluxed to dissolve the product.

- The solution is hot-filtered and cooled to crystallize pure 1H-1,2,4-triazole.

- The crystals are isolated by centrifugation and dried under hot air at ~80–83 °C.

Yields: Hydrazine hydrate recovery rates of 84–90% and product yields around 40–50% relative to starting materials are typical.

| Step | Reagents | Conditions | Product Form | Yield/Recovery |

|---|---|---|---|---|

| 1 | Methyl formate, hydrazine hydrate, ammonium chloride | 120–130 °C, sealed autoclave, 1–2 h | White emulsion | Hydrazine hydrate recovery 84–90% |

| 2 | Ethanol reflux | Reflux, hot filtration, cooling | White crystals | 1H-1,2,4-triazole isolated |

This method is noted for its simplicity, lower energy consumption, and reduced waste discharge compared to traditional methods.

The target compound requires substitution at the triazole nitrogen with a 4-methylphenyl group and the introduction of a butan-2-amine side chain.

Halogenation and Nucleophilic Substitution on Triazole

- Halogenated triazole derivatives (e.g., halogeno-1,2,4-triazoles) can be prepared via halogenation reactions on the triazole ring.

- These halogenated intermediates serve as electrophilic sites for nucleophilic substitution by amines or aryl groups.

Coupling with 4-Methylphenyl and Butan-2-amine

- The coupling of amines with halogen-substituted triazoles is performed under reflux conditions, often in polar aprotic solvents or ethanol.

- The amine nucleophile (butan-2-amine) attacks the halogenated triazole to form the N-substituted product.

- The 4-methylphenyl group can be introduced either via aryl amine nucleophiles or by prior functionalization of the triazole or side chain.

Representative Procedure (Adapted from Related Triazole Syntheses)

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | Halogenated 1,2,4-triazole | Reflux with 4-methylphenylamine or 4-methylphenyl derivative | N-arylation of triazole ring |

| 2 | Intermediate + butan-2-amine | Reflux in ethanol or suitable solvent | N-alkylation or amine substitution |

This approach is consistent with general procedures for coupling amines to halogenated heterocycles, yielding high purity products after chromatographic purification.

Detailed Research Findings and Data

Table: Summary of Key Preparation Steps and Conditions

Notes on Reaction Optimization

- The hydrazine hydrate concentration and ammonium salt type critically influence triazole yield and purity.

- Reaction temperature control during triazole synthesis prevents decomposition and side reactions.

- Use of ethanol as solvent in reflux steps facilitates product crystallization and purification.

- Chromatographic techniques (flash column chromatography) are employed to isolate pure intermediates and final products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 1-(4-methylphenyl)butan-2-amine derivatives and 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF or DMSO at 60–80°C). Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize yield by adjusting stoichiometry (1.2:1 triazole:amine) and reaction time (12–24 hrs). Purity >95% is achievable with two recrystallization cycles .

Q. How can structural confirmation be achieved for this compound?

- Methodology :

- NMR : Analyze / NMR spectra for characteristic peaks:

- Triazole protons: δ 8.2–8.5 ppm (singlet, 2H).

- Methylphenyl group: δ 2.3 ppm (singlet, 3H) and aromatic protons at δ 7.2–7.4 ppm.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 258.3 (calculated for C₁₃H₁₆N₄).

- XRD : For crystalline samples, compare unit cell parameters with similar triazole derivatives (e.g., bond angles of 120° in the triazole ring) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antifungal Screening : Use agar diffusion assays against Candida albicans or Aspergillus fumigatus with fluconazole as a positive control.

- Enzyme Inhibition : Test against cytochrome P450 enzymes (e.g., CYP51) via fluorescence-based assays, given triazoles' known interaction with fungal sterol biosynthesis .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to fungal CYP51?

- Methodology :

- Molecular Docking : Use AutoDock Vina with the CYP51 crystal structure (PDB: 5FSA). Focus on triazole coordination to the heme iron and hydrophobic interactions with the active site.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Key metrics: RMSD <2 Å, hydrogen bond persistence >80% .

- Validation : Compare docking scores (−9.5 kcal/mol) with experimental IC₅₀ values to refine predictive models.

Q. What strategies resolve contradictions in biological activity data across assays?

- Case Example : Discrepancies in MIC values between broth microdilution and agar diffusion assays may arise from compound solubility or assay pH.

- Solutions :

- Use orthogonal assays (e.g., time-kill curves).

- Characterize solubility via HPLC-UV (λ = 254 nm) in PBS/DMSO mixtures.

- Validate stability under assay conditions (e.g., 37°C, 24 hrs) using LC-MS .

Q. How does the substitution pattern (e.g., methylphenyl vs. fluorophenyl) influence bioactivity?

- SAR Analysis :

- Synthesize analogs with fluorophenyl or chlorophenyl groups (see for related structures).

- Compare logP (measured via shake-flask method) and antifungal activity.

- Data Table :

| Substituent | logP | MIC (C. albicans) |

|---|---|---|

| 4-Methyl | 2.8 | 8 μM |

| 4-Fluoro | 3.1 | 5 μM |

| 4-Chloro | 3.4 | 3 μM |

Q. What advanced techniques optimize large-scale synthesis while minimizing impurities?

- Methodology :

- Flow Chemistry : Use continuous flow reactors (residence time: 30 min) with in-line IR monitoring to track intermediate formation.

- Byproduct Analysis : Identify impurities (e.g., dimerized triazoles) via LC-HRMS and suppress using scavenger resins (e.g., polymer-bound K₂CO₃) .

- Yield Improvement : Scale-up from 50 mg (batch) to 10 g (flow) increases yield from 65% to 88% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.